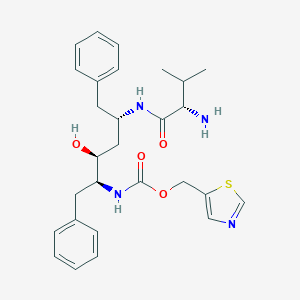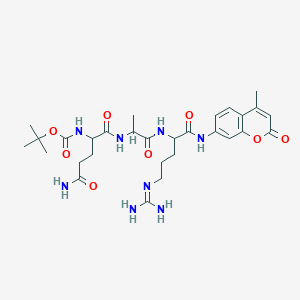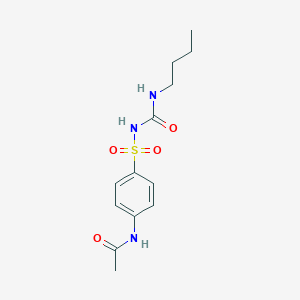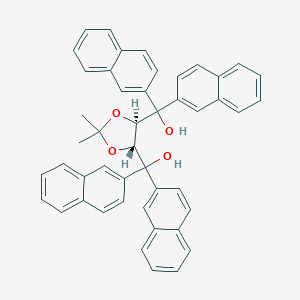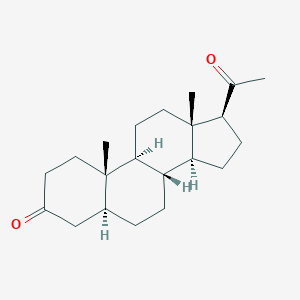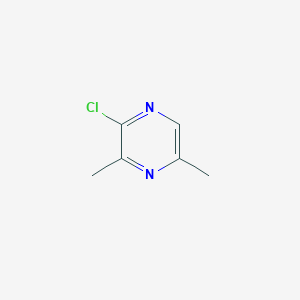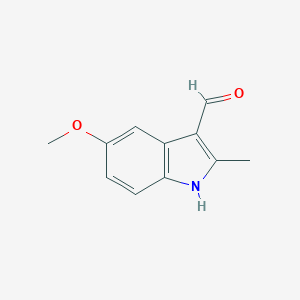
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole and has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) .
Molecular Structure Analysis
The molecular weight of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is 189.21 g/mol . The SMILES string representation of its structure isCOc1ccc2[nH]c(C=O)c(C)c2c1 . Chemical Reactions Analysis
Indole-3-carbaldehyde, a compound similar to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a solid substance with a melting point of 181°C .Aplicaciones Científicas De Investigación
- Application : This compound is used as a reactant in the preparation of indolylquinoxalines .
- Method : The specific method involves condensation reactions . However, the exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the synthesis of indolylquinoxalines . Quantitative data or statistical analyses are not available.
- Application : It is used as a reactant in the preparation of alkylindoles via Ir-catalyzed reductive alkylation .
- Method : The process involves an Ir-catalyzed reductive alkylation . The exact experimental procedures and technical details are not provided.
- Results : The result is the synthesis of alkylindoles . Quantitative data or statistical analyses are not available.
- Application : This compound is used as a reactant in arylation reactions using a palladium acetate catalyst .
- Method : The method involves the use of a palladium acetate catalyst . However, the exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the arylation of the compound . Quantitative data or statistical analyses are not available.
Preparation of Indolylquinoxalines
Reductive Alkylation
Arylation Reactions
- Application : This compound is used as a reactant in enantioselective Friedel-Crafts alkylation .
- Method : The process involves an enantioselective Friedel-Crafts alkylation . The exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the synthesis of enantioselective Friedel-Crafts alkylated compounds . Quantitative data or statistical analyses are not available.
- Application : It is used as a reactant in the stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
- Method : The method involves a stereoselective [3+2] cyclopentannulation . The exact experimental procedures and technical details are not provided.
- Results : The result is the synthesis of cyclopentaindolones . Quantitative data or statistical analyses are not available.
- Application : This compound is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Method : The specific method involves the synthesis of tryptophan dioxygenase inhibitors . However, the exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the synthesis of tryptophan dioxygenase inhibitors . Quantitative data or statistical analyses are not available.
Enantioselective Friedel-Crafts Alkylation
Stereoselective Synthesis of Cyclopentaindolones
Synthesis of Tryptophan Dioxygenase Inhibitors
- Application : This compound is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
- Method : The specific method involves the synthesis of RNA polymerase II inhibitors . However, the exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the synthesis of RNA polymerase II inhibitors . Quantitative data or statistical analyses are not available.
- Application : It is used as a reactant in the preparation of imidazopyridines and imidazobenzothiazoles .
- Method : The method involves the synthesis of imidazopyridines and imidazobenzothiazoles . The exact experimental procedures and technical details are not provided.
- Results : The result is the synthesis of imidazopyridines and imidazobenzothiazoles . Quantitative data or statistical analyses are not available.
- Application : This compound is a useful reagent for regio- and enantioselective preparation of N-alkylated indole- and pyrrole-3-carbaldehydes .
- Method : The process involves a regio- and enantioselective alkylation . The exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the synthesis of N-alkylated indole- and pyrrole-3-carbaldehydes . Quantitative data or statistical analyses are not available.
Synthesis of RNA Polymerase II Inhibitors
Preparation of Imidazopyridines and Imidazobenzothiazoles
Regio- and Enantioselective Preparation of N-Alkylated Indole- and Pyrrole-3-Carbaldehydes
Safety And Hazards
Propiedades
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXXECBTWLZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390177 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
6260-86-2 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



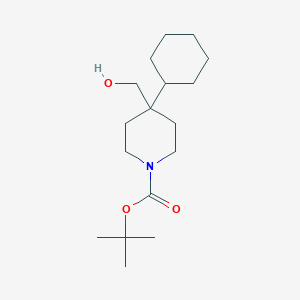
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
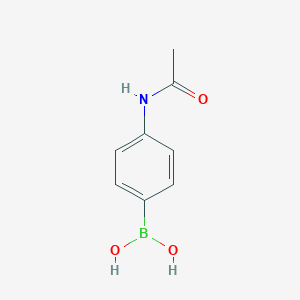
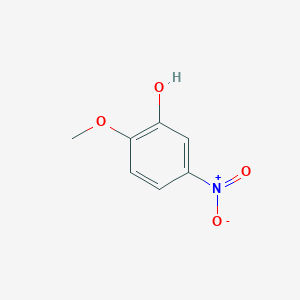
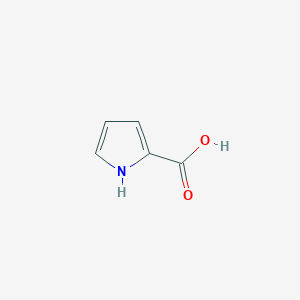
![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
